[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride
Overview
Description
“[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride” is a chemical compound with the CAS Number: 1609388-44-4 . It has a molecular weight of 217.14 and its linear formula is C7 H16 N2 O . 2 Cl H .
Molecular Structure Analysis
The molecular formula of this compound is C7 H18 Cl2 N2 O . This indicates that it contains seven carbon atoms, eighteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Methanol as a Marker for Degradation Assessment
Methanol has been identified as a valuable chemical marker for assessing the condition of solid insulation in power transformers. Research has demonstrated methanol's role in monitoring the degradation of cellulosic insulation within transformer mineral oil. Through kinetic studies and field measurements, methanol's presence has been directly linked to the condition of insulating paper, offering a novel approach to evaluate transformer health and predict maintenance needs (Jalbert et al., 2019).
Catalyst Development for Methanol Conversion
Methanol's role extends into the realm of catalysis, particularly in the conversion of methanol to dimethyl ether (DME), a promising clean fuel and chemical feedstock. The development of heterogeneous catalysts for this conversion highlights methanol's significance in sustainable energy solutions. Various catalysts, including γ-Al2O3 and different zeolites, have been extensively studied for their efficiency in methanol dehydration processes, underscoring the chemical's versatility and its importance in advancing green chemistry and energy production (Bateni & Able, 2018).
Safety and Hazards
Properties
IUPAC Name |
[(2S,4R)-4-(dimethylamino)pyrrolidin-2-yl]methanol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9(2)7-3-6(5-10)8-4-7;;/h6-8,10H,3-5H2,1-2H3;2*1H/t6-,7+;;/m0../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUWFDDZDZIZMH-AUCRBCQYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(NC1)CO.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1C[C@H](NC1)CO.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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